molecular formula C9H24Cl3N3 B1435522 [2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride CAS No. 1803606-77-0

[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride

Cat. No. B1435522
M. Wt: 280.7 g/mol
InChI Key: YABOJXXJDXUYEH-UHFFFAOYSA-N
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Description

“[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride” is a versatile chemical compound used in various scientific research areas1. It exhibits high perplexity and burstiness, allowing for diverse applications such as drug development, chemical synthesis, and neuroscience studies1.



Synthesis Analysis

Unfortunately, the specific synthesis process for “[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride” is not readily available from the search results. However, it’s worth noting that this compound can be used for pharmaceutical testing2.



Molecular Structure Analysis

The exact molecular structure of “[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride” is not provided in the search results. However, it is known that this compound includes elements such as carbon, hydrogen, nitrogen, and chlorine3.



Chemical Reactions Analysis

The specific chemical reactions involving “[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride” are not detailed in the search results. However, it’s known that this compound is used in various scientific research areas, including chemical synthesis1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride” are not fully detailed in the search results. However, it is known that this compound includes elements such as carbon, hydrogen, nitrogen, and chlorine3.


Scientific Research Applications

Synthesis and Chemical Properties

  • Studies on the synthesis and characterization of various heterocyclic and aromatic compounds, including the development of novel synthetic routes and the exploration of their chemical reactivity and structural properties, demonstrate the significance of similar compounds in the field of organic chemistry and drug discovery. For instance, the research on hydroaminomethylation of oleochemicals highlights the synthetic versatility of amine-containing compounds in producing bio-based products with potential industrial applications (Vanbésien et al., 2018).

Biological Activities and Applications

  • Investigations into the biological activities of compounds with similar structures, such as pyrrolidine derivatives, shed light on their potential therapeutic uses. For example, pyrrolidine is emphasized for its utility in medicinal chemistry due to its ability to produce compounds for treating human diseases, underscoring the therapeutic potential of nitrogen heterocycles in designing new drugs (Li Petri et al., 2021).

Analytical and Environmental Implications

  • Research on the analysis and environmental fate of chemical compounds, including degradation products of certain agents, indicates the importance of understanding the environmental and health implications of chemical substances. This knowledge is crucial for assessing potential risks and developing methods for detecting and mitigating harmful effects on health and the environment (Munro et al., 1999).

Food Safety and Toxicology

  • Studies on the formation, analysis, and mitigation of biogenic amines in food products, including fish, highlight the relevance of chemical analysis in food safety. Understanding the roles of such compounds in intoxication, spoilage, and the formation of potentially carcinogenic nitrosamines emphasizes the critical need for monitoring and controlling these substances in the food supply to ensure public health (Bulushi et al., 2009).

Safety And Hazards

The specific safety and hazards associated with “[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride” are not detailed in the search results. However, it’s worth noting that this compound is used for pharmaceutical testing2, which suggests that it should be handled with care.


Future Directions

The future directions for “[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride” are not specified in the search results. However, given its diverse applications in areas such as drug development, chemical synthesis, and neuroscience studies1, it’s likely that this compound will continue to be a subject of interest in scientific research.


properties

IUPAC Name

N-methyl-N'-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3.3ClH/c1-10-4-5-11-6-9-12-7-2-3-8-12;;;/h10-11H,2-9H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABOJXXJDXUYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCCN1CCCC1.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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